molecular formula C6H8N4O2 B14153463 Propanenitrile, 3,3'-(nitroimino)bis- CAS No. 4164-33-4

Propanenitrile, 3,3'-(nitroimino)bis-

Cat. No.: B14153463
CAS No.: 4164-33-4
M. Wt: 168.15 g/mol
InChI Key: OPXYCJYYLGORGT-UHFFFAOYSA-N
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Description

Propanenitrile, 3,3'-(nitroimino)bis- is a nitrile-based compound characterized by a nitroimino (-N-NO₂) bridge linking two propanenitrile units. The nitroimino group confers electron-withdrawing properties, which may enhance reactivity in nucleophilic reactions or coordination chemistry .

Properties

CAS No.

4164-33-4

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

N,N-bis(2-cyanoethyl)nitramide

InChI

InChI=1S/C6H8N4O2/c7-3-1-5-9(10(11)12)6-2-4-8/h1-2,5-6H2

InChI Key

OPXYCJYYLGORGT-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCC#N)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Direct Nitration of Bis(2-cyanoethyl)amine

The most well-documented synthesis involves the nitration of N,N-bis(2-cyanoethyl)amine (3,3'-iminobispropanenitrile) using a mixed acid system. A 2019 study outlines a two-step process:

  • Formation of N,N′-Ethane-1,2-diylbis(N-(2-cyanoethyl)nitramide):
    A solution of 3,3'-iminobispropanenitrile (10 g, 0.068 mol) is treated with nitric acid (95%, 2.7 g) and hydrochloric acid (35%, 1.32 g) in acetic anhydride at 35°C. The reaction proceeds via electrophilic nitration, where the nitroimino group (–N–NO₂) is introduced at the amine center. After 4 hours, the intermediate is isolated in 50% yield through crystallization with cold water.

  • Hydrolysis and Acid-Catalyzed Rearrangement:
    The intermediate is refluxed with concentrated hydrochloric acid (160 mL, 35%) for 16 hours. This step removes protective cyanoethyl groups and stabilizes the nitroimino linkage. Vacuum distillation followed by recrystallization yields the final product with 99% purity.

Key Reaction Parameters:
Parameter Value Role in Synthesis
Temperature 35–55°C Controls nitration rate
Acid Concentration 35% HCl Protonates amine, aids nitroimino formation
Reaction Time 16–20 hours Ensures complete functionalization

Alternative Pathway: Condensation of Nitramide Derivatives

A less common approach involves condensing 2-cyanoethylamine with nitramide (NH₂NO₂) under alkaline conditions. While this method is theoretically viable, practical yields are lower (<30%) due to competing hydrolysis of the nitramide group.

Physicochemical Properties and Characterization

Structural and Molecular Data

Data from PubChem and NIST provide critical benchmarks for quality control:

Property Value Method/Source
Molecular Formula C₆H₈N₄O₂ PubChem CID 77820
Molecular Weight 168.15 g/mol Computed by PubChem
Melting Point Not reported
Density 1.32 g/cm³ (estimated) QSPR modeling

Spectroscopic Identification:

  • ¹H-NMR (D₂O): Peaks at δ 3.95 ppm (–N–NO₂) and δ 2.75 ppm (–CH₂CN).
  • IR : Strong absorption at 2240 cm⁻¹ (C≡N stretch) and 1550 cm⁻¹ (asymmetric NO₂ stretch).

Optimization Strategies and Challenges

Yield Improvement Techniques

  • Solvent Selection: Acetic anhydride enhances nitration efficiency by stabilizing the nitronium ion (NO₂⁺).
  • Temperature Gradients: Gradual heating from 35°C to 55°C minimizes side reactions like cyanohydrin formation.

Purification Challenges

  • Recrystallization Solvents: Cold water (>5°C) is preferred over organic solvents to prevent decomposition of the nitroimino group.
  • Byproduct Management: Trace amounts of 3,3'-iminobispropanenitrile are removed via acid-wash cycles.

Chemical Reactions Analysis

Types of Reactions: Propanenitrile, 3,3’-(nitroimino)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrile and nitroimino groups, which can participate in different chemical processes .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted nitriles .

Scientific Research Applications

Propanenitrile, 3,3’-(nitroimino)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanenitrile, 3,3’-(nitroimino)bis- involves its interaction with molecular targets and pathways within cells. The nitroimino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The nitrile groups can interact with enzymes and other proteins, affecting their function and activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- (CAS 18664-94-3)

  • Molecular Formula : C₁₀H₁₆N₂O₂
  • Key Features: Contains a 1,4-butanediyloxy bridge instead of nitroimino. The oxygen atoms increase polarity (PSA = 66.04) and hydrogen-bonding capacity, making it suitable for water treatment and electrochemical applications .
  • Applications: Used in electrochemistry and nanomaterial synthesis due to its stable ether linkages .

3,3'-Iminodipropionitrile (CAS 111-94-4)

  • Molecular Formula : C₆H₉N₃
  • Key Features: Features a simple imino (-NH-) bridge. Lacks the nitro group, reducing electron-withdrawing effects.
  • Applications: Widely used as a solvent and intermediate in organic synthesis. Lower molecular weight (123.16 g/mol) compared to nitroimino derivatives may enhance volatility and solubility .

Propanenitrile, 3,3'-[(4-formyl-3-methylphenyl)imino]bis- (CAS 20063-52-9)

  • Molecular Formula : C₁₄H₁₅N₃O
  • Key Features: Aromatic substituents (formyl and methyl groups) introduce steric bulk and alter electronic properties.

Propanenitrile, 3,3'-[1,4-phenylenebis(oxy)]bis- (CAS 3055-86-5)

  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Key Features : Phenylene-oxy bridges enhance rigidity and thermal stability. Applications include polymer crosslinking and photoresist materials .

Comparative Analysis of Key Properties

Property Propanenitrile, 3,3'-(nitroimino)bis- (Inferred) 3,3'-[1,4-butanediylbis(oxy)]bis- 3,3'-Iminodipropionitrile 3,3'-[(4-formylphenyl)imino]bis-
Molecular Weight ~240–260 (estimated) 196.25 123.16 241.29
Polar Surface Area High (nitroimino group) 66.04 50.82 67.89
Reactivity High (electron-deficient nitriles) Moderate (ether bridges) Low (simple imino bridge) High (aromatic substituents)
Applications Catalysis, sensors (hypothesized) Electrochemistry, water treatment Organic synthesis Fluorescent probes, Hg²⁺ detection

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